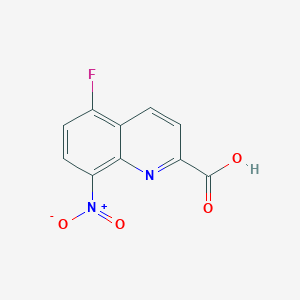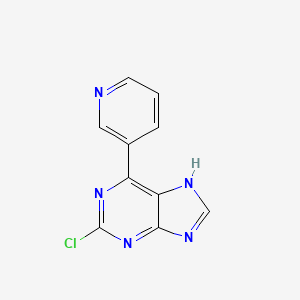![molecular formula C15H10N2O B11877112 Indolo[2,1-b]quinazolin-12(6H)-one CAS No. 113001-37-9](/img/structure/B11877112.png)
Indolo[2,1-b]quinazolin-12(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolo[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that features a fused indole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[2,1-b]quinazolin-12(6H)-one typically involves the condensation of isatin or its derivatives with o-phenylenediamine under acidic conditions. For instance, the reaction can be carried out in glacial acetic acid under microwave irradiation, which significantly reduces the reaction time to a few minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: Indolo[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Indolo[2,1-b]quinazolin-12(6H)-one primarily involves DNA intercalation. This means the compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This mechanism is responsible for its antiviral and cytotoxic activities.
Comparación Con Compuestos Similares
Indolo[2,3-b]quinoxaline: Known for its DNA-intercalating properties and potential anticancer activities.
Indolo[2,3-b]quinoline: Exhibits similar biological activities and is used in the synthesis of various bioactive molecules.
Uniqueness: Indolo[2,1-b]quinazolin-12(6H)-one stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
113001-37-9 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
6H-indolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C15H10N2O/c18-15-11-6-2-3-7-12(11)16-14-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2 |
Clave InChI |
OIWPKTNQLIGFBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)

![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)




![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)
![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)


![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)
